molecular formula C7H2BrF3O2 B2404307 3-Bromo-2,5,6-trifluorobenzoic acid CAS No. 118829-12-2

3-Bromo-2,5,6-trifluorobenzoic acid

Cat. No.: B2404307
CAS No.: 118829-12-2
M. Wt: 254.99
InChI Key: IKADJZHHXKPMAH-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,5,6-trifluorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2,5,6-trifluorobenzoic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reagent concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, in drug development, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5,6-trifluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of pharmaceuticals and advanced materials .

Properties

IUPAC Name

3-bromo-2,5,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKADJZHHXKPMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

n-Butyllithium (2.5M in hexane, 10.5 mL, 1.1 eq.) was added dropwise over 15 min to a solution of diisopropylamine (4.0 mL, 1.2 eq.) in THF (25 mL) at 0° C. After stirring for 15 min, the LDA solution was added dropwise over 40 min to a solution of 2,4,5-trifluorobromobenzene (5.0 g, 24 mmol) in THF (50 mL) at −78° C. The solution was stirred for 10 min and then transferred to a slurry of dry ice (50 g) in diethylether (65 mL). The reaction was allowed to warm to rt and treated with 1M HCl. The phases were separated and the organic layer extracted with 0.5M NaOH. The basic extracts were acidified to pH 1 with 6M HCl and extracted with diethylether. The combined organic phases were dried over sodium sulfate and evaporated to yield 3-bromo-2,5,6-trifluorobenzoic acid as a white solid (3.2 g, 52%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

n-Butyl lithium (2.6M in hexanes, 32 mL, 84 mmol) was added over 10 minutes to a solution of diisopropylamine (8.89 g, 88 mmol) in THF (80 mL) stirred under N2 at 0° C. After a further 10 minutes at 0°, the solution was transferred by catheter over 40 minutes to a solution of 2,4,5-trifluorobromobenzene (16.88 g, 80 mmol) in THF (200 mL) stirred under N2 at -78°. After a further 15 minutes the solution was blown through a catheter over ≈2 minutes onto a slurry of CO2 (≈200 mL) in ether (400 mL) with vigorous stirring. When the CO2 evaporated the slurry was washed with dilute HCl (1M, 200 mL) and water (100 mL). The organic phase was extracted with dilute NaOH (0.5M, 2×100 mL). The aqueous phase was washed with ether (100 mL) and made acidic (12N HCl, 9 mL). The aqueous phase was extracted with ether (2×100 mL), and the combined organic phases were washed with water (100 mL), saturated brine (100 mL) and dried (MgSO4) The solvent was removed under reduced pressure to give 3-bromo-2,5,6-trifluorobenzoic acid (17.25 g, 84.5%) as white microcrystalline needles; mp 114°-6° (sublimation). Nmr (CDCl3) δ 10.73 (1H, s, OH), 7.54 (1H, d of t, Jd =6 Hz, Jt =9 Hz aromatic).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
16.88 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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